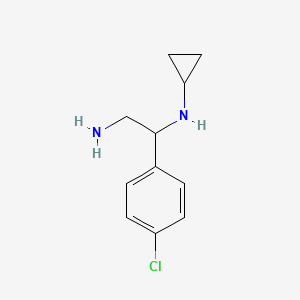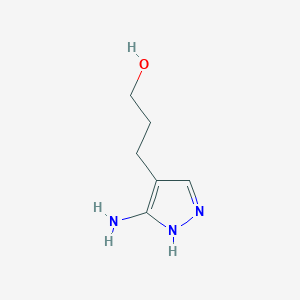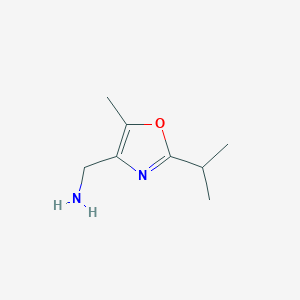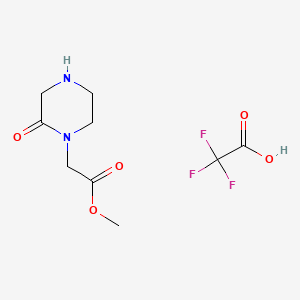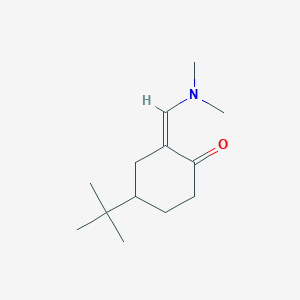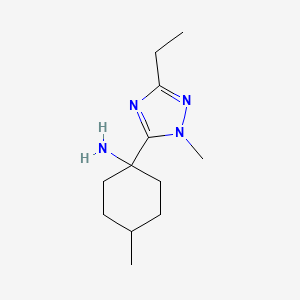
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a cyclohexyl halide under basic conditions.
Final Amination Step:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or acidic conditions.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
科学的研究の応用
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its unique structural features.
作用機序
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is unique due to the presence of both the triazole and cyclohexane rings, which confer specific chemical and biological properties. The combination of these rings enhances the compound’s stability, binding affinity, and potential for diverse applications.
特性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-14-11(16(3)15-10)12(13)7-5-9(2)6-8-12/h9H,4-8,13H2,1-3H3 |
InChIキー |
YTZYRWGIFGZZJU-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2(CCC(CC2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


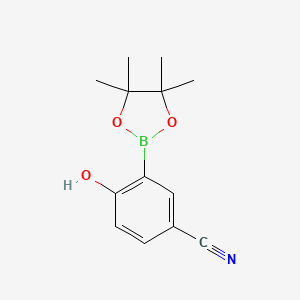
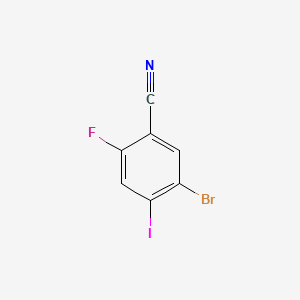
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
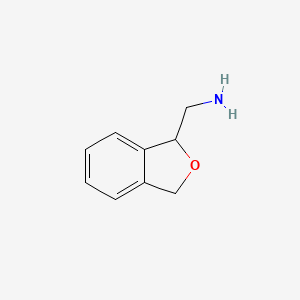
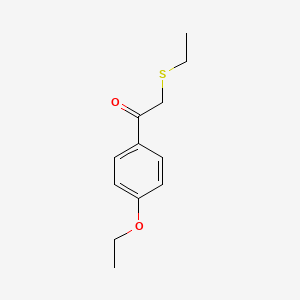

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
